A Comprehensive Resource for Researchers and Drug Development Professionals
A Comprehensive Resource for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(Pyridin-4-YL)acetaldehyde: Properties, Synthesis, and Applications
This technical guide provides a detailed overview of 2-(Pyridin-4-YL)acetaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document will delve into its fundamental properties, synthesis, reactivity, and applications, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Core Compound Identification
2-(Pyridin-4-YL)acetaldehyde is a pyridine derivative characterized by an acetaldehyde substituent at the 4-position of the pyridine ring. Its unique structural features make it a versatile building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | 2-(pyridin-4-yl)acetaldehyde |
| Molecular Formula | C7H7NO |
| CAS Number | 878499-08-2 |
| Canonical SMILES | C1=CN=CC=C1CC=O[1] |
| InChI Key | AZTCLKFBAGFZRR-UHFFFAOYSA-N[1] |
| Synonyms | 4-Pyridineacetaldehyde, 4-Pyridinylacetaldehyde, 2-(4-pyridyl)acetaldehyde[1][2] |
Physicochemical and Computed Properties
The physicochemical properties of a compound are critical for its handling, reactivity, and application. The following table summarizes the key computed properties of 2-(Pyridin-4-YL)acetaldehyde.
| Property | Value | Source |
| Molecular Weight | 121.14 g/mol | [1][2] |
| Monoisotopic Mass | 121.052763847 Da | [1][2] |
| Topological Polar Surface Area | 30 Ų | [1][2] |
| Complexity | 86.9 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
Due to the aldehyde functional group, this compound is susceptible to oxidation when exposed to air.[3] It is recommended to store it under an inert atmosphere in a freezer at temperatures below -20°C.[2]
Synthesis and Chemical Reactivity
While specific, detailed synthetic procedures for 2-(Pyridin-4-YL)acetaldehyde are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through established methods for preparing substituted pyridines and aldehydes.
A plausible synthetic approach involves the oxidation of the corresponding alcohol, 2-(pyridin-4-yl)ethanol. This transformation is a common and fundamental reaction in organic chemistry.
Caption: Generalized synthetic workflow for 2-(Pyridin-4-YL)acetaldehyde.
The chemical reactivity of 2-(Pyridin-4-YL)acetaldehyde is governed by its two primary functional groups: the pyridine ring and the aldehyde group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring itself can participate in various substitution reactions.
-
Aldehyde Group: The aldehyde group is highly reactive and can undergo nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid.[3]
Caption: Key reactive sites of 2-(Pyridin-4-YL)acetaldehyde.
Applications in Research and Drug Discovery
Pyridine and its derivatives are ubiquitous scaffolds in many pharmaceuticals and biologically active compounds.[4] For instance, nicotine, a well-known alkaloid, features a pyridine ring and exhibits stimulant effects by interacting with nicotinic acetylcholine receptors.[5]
2-(Pyridin-4-YL)acetaldehyde serves as a valuable intermediate in the synthesis of more complex molecules. Its aldehyde functionality allows for the construction of various carbon-carbon and carbon-nitrogen bonds, which is crucial in building diverse molecular architectures for drug discovery. The pyridine moiety can be essential for receptor binding and modulating the pharmacokinetic properties of a drug candidate.
For example, related pyridine-containing compounds have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-diabetic agents.[3]
Analytical Characterization
The characterization of 2-(Pyridin-4-YL)acetaldehyde relies on a suite of standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the aldehyde.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.[6][7] A common method involves derivatization of the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be easily detected by UV-Vis spectroscopy.[6][8]
Exemplary HPLC Protocol for Aldehyde Quantification
This protocol is a generalized procedure based on established methods for acetaldehyde analysis.[6][8]
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-(Pyridin-4-YL)acetaldehyde sample in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to prepare a range of concentrations for calibration.
-
-
Derivatization:
-
To an aliquot of each sample and standard solution, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 40 minutes) to ensure complete formation of the hydrazone derivative.[6]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions and determine the concentration of the unknown sample.
-
Caption: Workflow for the HPLC analysis of 2-(Pyridin-4-YL)acetaldehyde.
Safety, Handling, and Storage
Proper safety precautions are paramount when working with any chemical. For 2-(Pyridin-4-YL)acetaldehyde, the following guidelines, based on data for similar aldehydes and pyridines, should be followed.[9][10][11]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[12] |
| Storage | Store in a tightly sealed container under an inert atmosphere.[2] Keep in a cool, dry place away from heat, light, and incompatible materials such as strong oxidizing and reducing agents.[9][12] Freezer storage at -20°C is recommended.[2] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
2-(Pyridin-4-YL)acetaldehyde is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a pyridine ring and a reactive aldehyde group makes it a versatile building block for creating novel molecular entities. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
References
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PubChem. (n.d.). 2-(Pyridin-4-YL)acetaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-(Pyridin-2-YL)acetaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
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ResearchGate. (2022, August 10). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, Thermal, Optical, Crystal Structure and Hirshfeld Surface Analysis of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Matshwele, J. T. P., et al. (n.d.). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]
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National Institutes of Health. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Retrieved from [Link]
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MDPI. (2023, March 4). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
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National Institutes of Health. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
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ResearchGate. (2022, August 5). Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection. Retrieved from [Link]
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PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (n.d.). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. Retrieved from [Link]
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PubMed. (2011, September 6). An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. Retrieved from [Link]
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